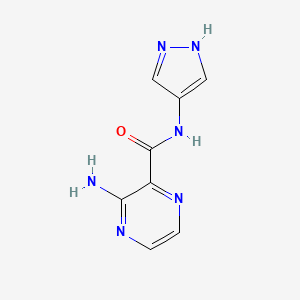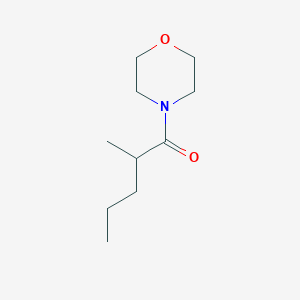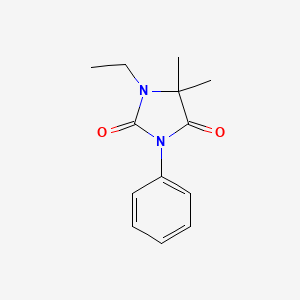
3,4-dihydro-2H-chromen-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-chromen-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone, also known as DPhenK, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPhenK is a synthetic compound that has been shown to have promising results in various research studies, particularly in the field of neuroscience.
Mécanisme D'action
3,4-dihydro-2H-chromen-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone acts as a partial agonist at the dopamine D2 receptor, which means that it can activate the receptor but to a lesser extent than the endogenous ligand dopamine. This results in a moderate increase in dopamine signaling, which can have beneficial effects on neurological disorders.
Biochemical and Physiological Effects:
Research studies have shown that this compound can have various biochemical and physiological effects on the brain. It has been shown to increase dopamine release in the striatum, which is a key brain region involved in reward and motivation. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-dihydro-2H-chromen-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using this compound is its partial agonist activity, which means that it may not fully activate the receptor and may not accurately mimic the effects of endogenous dopamine.
Orientations Futures
There are several future directions for research on 3,4-dihydro-2H-chromen-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone. One potential direction is to further investigate its therapeutic potential for various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. Another direction is to study the effects of this compound on other brain regions and neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future research could focus on developing more potent and selective this compound analogs with improved therapeutic properties.
Méthodes De Synthèse
3,4-dihydro-2H-chromen-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone is synthesized through a multistep process that involves the condensation of 4-phenylmethoxy-piperidine-1-carboxylic acid with 3,4-dihydro-2H-chromen-3-one. The resulting compound is then converted to this compound through a series of chemical reactions.
Applications De Recherche Scientifique
3,4-dihydro-2H-chromen-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. Research studies have shown that this compound has a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This makes this compound a promising candidate for the treatment of various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-22(19-14-18-8-4-5-9-21(18)26-16-19)23-12-10-20(11-13-23)25-15-17-6-2-1-3-7-17/h1-9,19-20H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIILTOXRNUBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)




![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)


![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)